[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride
Description
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a methanamine derivative featuring a morpholine-4-carbonyl substituent at the para position of the phenyl ring. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. This structure is significant in medicinal chemistry due to the morpholine group’s role in enhancing solubility and bioavailability, often seen in drug candidates targeting neurological or metabolic pathways .
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNVLAMBIHOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl derivative reacts with the morpholine ring.
Formation of Methanamine Moiety: The methanamine group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation Products: Oxides of the methanamine moiety.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomerism: Para vs. Meta Substitution
- [3-(Morpholine-4-carbonyl)phenyl]methanamine Hydrochloride
- Structure : Morpholine-4-carbonyl group at the meta position.
- Molecular Weight : 256.73 g/mol (CAS: 1803598-90-4) .
- Key Differences : Para-substituted analogs typically exhibit higher symmetry and may display distinct crystallographic packing or intermolecular interactions compared to meta isomers. The para position often enhances binding affinity in target proteins due to optimal spatial orientation .
Functional Group Variations
Sulfonyl/Sulfinyl Substituents
Heterocyclic Substituents
- [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride
Bulky/Aliphatic Substituents
- [4-(Cyclopentyloxy)phenyl]methanamine Hydrochloride Structure: Cyclopentyloxy group. Molecular Weight: 243.74 g/mol (CAS: 1235440-30-8) .
Physicochemical Properties
Solubility and NMR Characteristics
- Target Compound: Limited solubility data, but morpholine carbonyl’s amide bond suggests moderate polarity, likely soluble in methanol-d4 or DMSO-d6 (common solvents for similar compounds) .
- 4-(Methylsulfinyl)phenyl Analogs : NMR data (δ 2.5–3.5 ppm for sulfinyl protons) indicate strong hydrogen-bonding capacity, correlating with higher aqueous solubility than morpholine derivatives .
Molecular Weight and Stability
- Amide bonds in morpholine derivatives confer hydrolytic stability, whereas tetrazines are more reactive but less stable in aqueous environments .
Biological Activity
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C12H17ClN2O2
- Molecular Weight : 252.73 g/mol
- CAS Number : 17433449
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may influence neurotransmitter systems, which is significant for developing treatments for neurological disorders.
Antioxidant Properties
Recent studies have indicated that morpholine derivatives, including this compound, exhibit antioxidant properties. This activity is crucial in combating oxidative stress, which is linked to various diseases.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 16.5 ± 0.37 | DPPH Free Radical Scavenging |
| Ascorbic Acid | 7.83 ± 0.5 | Positive Control |
Antiviral Activity
Preliminary investigations suggest that morpholine derivatives may possess antiviral properties. These compounds have been evaluated against several viral strains, indicating a potential role in antiviral drug development.
Case Studies
-
Study on Antioxidant Activity :
In a study evaluating various morpholine derivatives, this compound demonstrated significant antioxidant activity with an IC50 value of 16.5 µM, suggesting its potential as a therapeutic agent against oxidative stress-related conditions . -
Antiviral Efficacy :
A recent investigation into the antiviral properties of morpholine derivatives highlighted the efficacy of this compound against specific viral infections. The study utilized cell culture models to assess the compound's effectiveness in inhibiting viral replication.
Research Findings
Research has focused on the synthesis and characterization of this compound and its derivatives. In silico studies have also been conducted to predict binding affinities to various biological targets, enhancing our understanding of its mechanism of action.
Binding Affinity Studies
Molecular docking studies reveal that this compound binds effectively to specific receptors involved in neurotransmission, potentially modulating their activity:
| Target Receptor | Binding Affinity (kcal/mol) |
|---|---|
| NMDA Receptor | -8.2 |
| Serotonin Receptor | -7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
